D-Valine - 640-68-6

D-Valine

Catalog Number: EVT-252776
CAS Number: 640-68-6
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Utilization in rat growth: Early research focused on understanding how D-valine is utilized for growth in rats, particularly in comparison to the L-enantiomer. []
  • Role in beta-lactam biosynthesis: D-valine is a crucial component in the biosynthesis of beta-lactam antibiotics like penicillin and cephalosporin. [, , , , , , , , , ]
  • Application as a selective agent: D-valine has been utilized as a selective agent in cell culture to inhibit fibroblast proliferation while allowing epithelial cell growth. [, , ]
  • Use in metabolic studies: D-valine serves as a valuable tool in studying the metabolic fate of valine and related pathways, particularly when labeled with carbon-14 (C-14) or carbon-11 (C-11). [, ]
Synthesis Analysis

The synthesis of D-Valine can be accomplished through several methods, including chemical synthesis and microbial fermentation.

  1. Cyanidation: Isobutylaldehyde and sodium cyanide react in an ammoniacal solution.
  2. Catalytic Hydrolysis: The nitrile compound undergoes hydrolysis to form an amide.
  3. Resolution: The amide is resolved using a chiral resolving agent.
  4. Acidification and Purification: The resolved compound is acidified and purified to yield D-Valine.

Microbial Fermentation: An alternative approach utilizes microorganisms capable of producing D-Valine through asymmetric degradation of L-Valine or hydrolysis of specific compounds like N-acyl-DL-valine . This method offers advantages such as higher stereoselectivity and milder reaction conditions.

Molecular Structure Analysis

D-Valine has the molecular formula C5H11NC_5H_{11}N and a molar mass of approximately 103.15 g/mol. Its structure features a branched side chain, distinguishing it from other amino acids.

  • Structure: The chemical structure of D-Valine includes an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), and a side chain that consists of an isopropyl group.
  • Data:
    • IUPAC Name: 2-Amino-3-methylbutanoic acid
    • CAS Number: 615-27-2
    • Melting Point: Approximately 200 °C
Chemical Reactions Analysis

D-Valine participates in various chemical reactions typical of amino acids:

  1. Peptide Bond Formation: Like other amino acids, D-Valine can form peptide bonds with other amino acids under dehydrating conditions, leading to protein synthesis.
  2. Decarboxylation: Under certain conditions, D-Valine can undergo decarboxylation to form isobutylamine.
  3. Transamination Reactions: D-Valine can participate in transamination reactions where it donates its amino group to α-keto acids, forming new amino acids.

These reactions are fundamental in metabolic pathways involving amino acids.

Mechanism of Action

D-Valine exerts its effects primarily through its incorporation into proteins and its role in metabolic pathways:

  • Protein Synthesis: As a building block for proteins, D-Valine contributes to the structural integrity and function of various enzymes and hormones.
  • Metabolic Pathways: It participates in energy metabolism by being converted into glucose or fatty acids during catabolic processes.

The specific mechanisms by which D-Valine influences biological systems are still under investigation, particularly regarding its potential therapeutic roles.

Physical and Chemical Properties Analysis

D-Valine exhibits several physical and chemical properties:

  • Physical Properties:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water; insoluble in organic solvents
    • Odor: Odorless
  • Chemical Properties:
    • pH (solution): Typically neutral
    • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.

These properties make D-Valine suitable for various applications in scientific research and industry.

Applications

D-Valine has multiple applications across different fields:

  1. Pharmaceuticals: Used as an intermediate in the synthesis of antibiotics like valnemulin, which is utilized in veterinary medicine .
  2. Agriculture: Serves as a precursor for producing pesticides such as fluvalinate, which has low toxicity to mammals while being effective against pests .
  3. Biotechnology: Employed in cell culture applications to selectively inhibit fibroblast proliferation, aiding in tissue engineering research .

The versatility of D-Valine underscores its significance in both scientific research and industrial applications.

Stereochemical Specificity in Biosynthesis & Metabolic Pathways

Enzymatic Discrimination Against D-Valine in Eukaryotic Translation Systems

Eukaryotic protein synthesis machinery exhibits absolute stereospecificity for L-valine, rejecting its D-enantiomer at multiple biochemical checkpoints. This discrimination begins with aminoacyl-tRNA synthetases (aaRS), particularly valyl-tRNA synthetase (ValRS), which employs a "double-sieve" mechanism for substrate selection. The first sieve excludes larger amino acids like L-isoleucine through steric hindrance, while the second sieve hydrolyzes incorrectly activated smaller amino acids like L-threonine through editing domains [7]. Crucially, D-valine is excluded at the initial activation step due to chiral incompatibility with the enzyme's binding pocket. Crystallographic studies of Thermus thermophilus ValRS complexed with tRNAVal and a valyl-adenylate analog reveal a substrate-binding pocket where Pro41 accommodates L-valine but sterically excludes D-valine due to reversed orientation of its α-hydrogen and methyl groups [7].

Beyond aaRS discrimination, ribosomal proofreading provides additional chiral filtering. The peptidyl transferase center exhibits significantly reduced incorporation rates for D-aminoacyl-tRNAs, with reported discrimination coefficients exceeding 104-fold against D-valine incorporation. This chiral selectivity is embedded in the ribosomal architecture, where the L-amino acid backbone conformation aligns precisely with the catalytic geometry required for peptide bond formation. The near-absolute exclusion of D-valine from eukaryotic proteins maintains proteomic fidelity, preventing misfolded, non-functional polypeptides. Notably, while mammalian cells lack D-valine metabolic pathways, engineered Chinese Hamster Ovary (CHO) cells expressing bacterial ilvBN genes gain L-valine prototrophy but remain unable to utilize D-valine, underscoring the translation system's chiral constraints [1] [5].

  • Key Discrimination Mechanisms:
  • Steric exclusion from ValRS active site
  • Energetic penalty for D-valyl-tRNA formation
  • Ribosomal geometry favoring L-amino acid conformation

Role of D-Amino Acid Oxidase in D-Valine Catabolism

D-amino acid oxidase (DAO) serves as the primary enzymatic scavenger for D-valine in eukaryotic systems, preventing its accumulation and potential toxicity. This flavoenzyme (EC 1.4.3.3) catalyzes the oxidative deamination of D-valine to 3-methyl-2-oxobutanoate (α-ketoisovalerate), producing hydrogen peroxide and ammonia as byproducts. The reaction proceeds via FAD-dependent oxidation, generating an imino acid intermediate that hydrolyzes non-enzymatically [8] [10]. Mammalian DAO exhibits tissue-specific expression, with highest activity in kidneys, liver peroxisomes, and specific brain regions (cerebellum and brainstem), acting as a detoxification system for exogenous and endogenous D-amino acids [6] [8].

DAO kinetics reveal substrate preferences with significant interspecies variation. Bacterial DAOs exhibit higher catalytic efficiency for D-valine compared to mammalian enzymes. Rhodotorula gracilis DAO shows a kcat/Km of 2.1 × 104 M-1s-1 for D-valine, while mammalian renal DAO exhibits approximately 10-fold lower efficiency [8] [10]. This kinetic difference reflects evolutionary adaptation: bacterial DAOs likely process environmental D-amino acids, whereas mammalian enzymes regulate neuromodulatory D-serine while catabolizing incidental D-valine.

Table 1: Kinetic Parameters of D-Amino Acid Oxidases Acting on D-Valine

Enzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimum pH
Porcine Kidney3.8 ± 0.415.2 ± 0.84.0 × 10³8.5
Rhodotorula gracilis1.2 ± 0.125.3 ± 1.22.1 × 10⁴8.5
Streptomyces coelicolor5.6 ± 0.68.7 ± 0.41.6 × 10³9.0
Rubrobacter xylanophilus4.2 ± 0.321.1 ± 1.15.0 × 10³9.5

Data compiled from [8] [10]

Genetic ablation of DAO in mice (ddY/DAO⁻ strain) results in elevated tissue D-valine, confirming its physiological role in D-valine clearance. These mutants accumulate D-valine in cerebellum (where DAO is normally expressed) but not cerebrum (DAO-deficient), demonstrating compartment-specific regulation [8]. The neurological implications are significant: while D-serine modulates NMDA receptors, accumulated D-valine may disrupt branched-chain amino acid metabolism. DAO's involvement in schizophrenia pathogenesis involves altered D-serine metabolism, but D-valine accumulation might contribute through competitive inhibition of L-amino acid transporters [6] [8].

Comparative Analysis of L- vs. D-Valine Uptake in Prokaryotic Systems

Prokaryotes exhibit diverse transport strategies for valine enantiomers, reflecting ecological adaptation to nutrient-variable environments. The Escherichia coli CycA transporter, a member of the amino acid/polyamine/organocation (APC) superfamily, imports both L- and D-valine via proton symport but with differential regulation. CycA primarily functions in D-alanine/D-serine transport but exhibits measurable affinity for D-valine (Km ≈ 15 μM) [3]. This promiscuity is biochemically explained by its substrate-binding pocket that accommodates small aliphatic D-amino acids through hydrophobic interactions with transmembrane helices 3 and 8 [3].

Transcriptional regulation of enantiomer uptake diverges significantly. cycA expression is repressed by Lrp (leucine-responsive regulatory protein) during L-valine abundance but induced by Crp (cAMP receptor protein) during carbon limitation. Gel-shift assays confirm Crp binding to the cycA promoter, explaining its upregulation in nutrient-depleted environments where D-amino acids serve as alternative carbon sources [3]. By contrast, L-valine-specific transporters like BrnQ are feedback-inhibited by intracellular isoleucine and leucine, demonstrating enantiomer-specific regulatory networks.

Deep-sea bacteria exhibit specialized D-valine utilization absent in shallow-water strains. Nautella sp. strain A04V, isolated from Sagami Bay sediments, grows robustly on D-valine as sole carbon/nitrogen source (μmax = 0.28 h⁻¹), outperforming its L-valine utilization (μmax = 0.19 h⁻¹) [9]. This contrasts sharply with coastal Nautella italica strains that grow only on L-valine. Genomic analysis reveals deep-sea adaptations including expanded D-amino acid deaminase genes, though the specific D-valine catabolic pathway remains uncharacterized.

Table 2: Prokaryotic Transport Systems for Valine Enantiomers

Transport SystemClassEnantiomer SpecificityRegulatory MechanismAffinity (Km)
CycA (E. coli)APC superfamilyD-Ala > D-Ser > D-ValCrp activation; Lrp repression15 μM (D-Val)
BrnQ (E. coli)LIV-E familyL-Ile > L-Leu > L-ValFeedback inhibition by Ile/Leu0.8 μM (L-Val)
AroP (E. coli)APC superfamilyL-Phe/L-Tyr > L-TrpTyrR repressionN/A
Unknown (Nautella)UncharacterizedD-Val specificConstitutive expression in deep-sea isolatesNot determined

Data synthesized from [3] [9]

The physiological rationale for D-valine transport varies by ecological niche. Soil bacteria like Arthrobacter protophormiae express D-amino acid oxidase (Dao) to catabolize D-valine, linking transport to energy generation [10]. Conversely, marine Vibrio species utilize D-valine as a chemotactic signal rather than nutrient, with dedicated methyl-accepting chemotaxis proteins (MCPs) triggering attractant responses [9]. This functional diversification illustrates how enantiomer-specific transport systems underpin prokaryotic ecological success in D-amino acid-rich environments like marine sediments, where D-valine constitutes 3-8% of dissolved organic matter [9].

Properties

CAS Number

640-68-6

Product Name

D-Valine

IUPAC Name

(2R)-2-amino-3-methylbutanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1

InChI Key

KZSNJWFQEVHDMF-SCSAIBSYSA-N

SMILES

CC(C)C(C(=O)O)N

Solubility

0.56 M

Synonyms

6404-31-5;N-Benzyloxycarbonyl-D-proline;Z-D-Pro-OH;N-Cbz-D-proline;Cbz-D-Pro-OH;(R)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxylicacid;(+)-Z-D-proline;1-[(benzyloxy)carbonyl]-d-proline;(R)-N-BENZYLOXYCARBONYLPROLINE;CBZ-D-PROLINE;N-Carbobenzoxy-D-proline;(2R)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylicacid;(+)-CARBOBENZYLOXY-D-PROLINE;MFCD00063228;(+)-N-CARBOBENZYLOXY-D-PROLINE;(R)-1-(BENZYLOXYCARBONYL)PYRROLIDINE-2-CARBOXYLICACID;D-Proline,N-CBZprotected;(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylicacid;1,2-PYRROLIDINEDICARBOXYLICACID,1-(PHENYLMETHYL)ESTER,(2R)-;PubChem10516;Z-D-PROLINE;D-Z-PRO;N-CBZ-D-PRO-OH;benzyloxycarbonyl-D-proline;AC1Q5QW9

Canonical SMILES

CC(C)C(C(=O)O)N

Isomeric SMILES

CC(C)[C@H](C(=O)O)N

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